
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and is commonly used as a pharmacological tool to study glycogen synthase kinase-3 (GSK-3) activity.
作用機序
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide acts as a competitive inhibitor of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates such as glycogen synthase and tau protein, leading to a decrease in 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide activity. The inhibition of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide by 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide has been shown to have various effects on cellular processes such as glucose metabolism, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide by 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide can stimulate glucose uptake and glycogen synthesis in skeletal muscle cells. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Furthermore, 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide has been shown to have neuroprotective effects by reducing the phosphorylation of tau protein, a hallmark of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide in lab experiments is its specificity towards 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide, which allows for the study of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide activity without interference from other kinases. In addition, this compound has a high potency and can be used at low concentrations, making it cost-effective for research purposes. However, one limitation of using 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
将来の方向性
The potential therapeutic applications of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide are vast, and future research should focus on exploring its efficacy in treating various diseases such as diabetes, cancer, and neurodegenerative disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide on cellular processes such as glucose metabolism and apoptosis. Finally, the development of more soluble analogs of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide could enhance its potential as a therapeutic agent.
合成法
The synthesis of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide involves the reaction of 4-bromopyridine with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction yields a white solid that can be purified by recrystallization.
科学的研究の応用
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide is widely used in scientific research to study the activity of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide, a serine/threonine protein kinase that plays a crucial role in various cellular processes including glycogen metabolism, cell proliferation, and apoptosis. 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide has been implicated in the pathogenesis of several diseases such as diabetes, cancer, and neurodegenerative disorders. Therefore, the development of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide inhibitors such as 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide holds great promise for the treatment of these diseases.
特性
製品名 |
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC名 |
4-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11(2)12-3-5-14(6-4-12)19(17,18)16-13-7-9-15-10-8-13/h3-11H,1-2H3,(H,15,16) |
InChIキー |
RIOXAKKIVFINOX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
正規SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



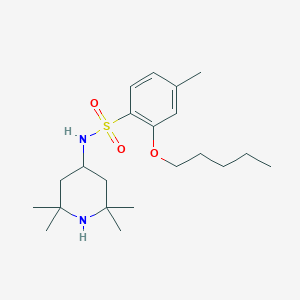
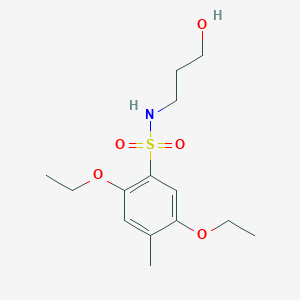
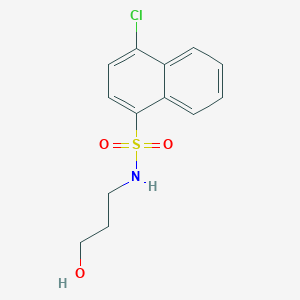
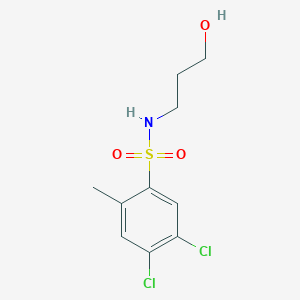
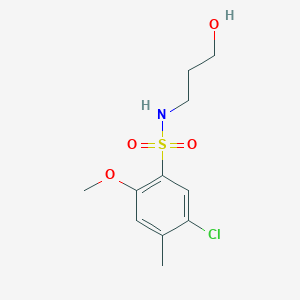




![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)



